

The Great Chlorophyll Showdown: A Comparative Guide to Extraction Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorophylls

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A critical step in numerous biological research and drug development pathways is the accurate quantification of chlorophyll. The choice of solvent for this extraction process can significantly impact the final results. This guide provides an objective comparison of commonly used chlorophyll extraction solvents, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

The efficiency of chlorophyll extraction is paramount for studies in plant physiology, ecology, and environmental science. The ideal solvent should effectively disrupt cell membranes to release the pigments while preventing their degradation. This guide delves into the performance of four widely used solvents: acetone, ethanol, dimethyl sulfoxide (DMSO), and methanol.

Comparative Extraction Efficiency

The efficacy of a solvent is determined by the amount of chlorophyll it can extract from a given sample. The table below summarizes quantitative data from various studies, comparing the extraction of chlorophyll a, chlorophyll b, and total chlorophyll using different solvents across a range of plant and algal species.

Solvent	Plant/Algal Species	Chlorophyll a (µg/mL or mg/g)	Chlorophyll b (µg/mL or mg/g)	Total Chlorophyll (µg/mL or mg/g)	Reference
Ethanol	Chlamydomonas reinhardtii	Higher than other solvents	-	25.8 µg/mL	[1]
Chlorella vulgaris	-	Higher with ethanol extracts	23.0 µg/mL	[1]	
Sesame (Sesamum indicum L.)	29.392 (arbitrary units)	-	-	[2]	
Acetone	Chlamydomonas reinhardtii	-	Higher with acetone extracts	-	[1]
Aquatic Plants (Lemna minor, Potamogeton crispus, Egeria densa)	90% acetone was most effective	90% acetone was most effective	90% acetone was most effective	[3]	
Mung Bean Seed Coats	7.64 mg/100g (for 24h extraction)	-	-	[4]	
DMSO	Sesame (Sesamum indicum L.)	33.59 (arbitrary units)	-	-	[2]
Biological Soil Crusts	Significantly higher than ethanol	Significantly higher than ethanol	Significantly higher than ethanol	[5]	

Methanol	Chlorella vulgaris	Higher with methanol extracts	-	-	[1]
Algal Species (Anabaena sp., Nostoc sp., etc.)	Methanol > Ethanol > Acetone	Methanol > Ethanol > Acetone	Methanol > Ethanol > Acetone		[6][7][8]
Purslane (Portulaca oleracea L.)	Pure methanol was best for chl a	-	Methanol and acetone were appropriate		[9]
Chloroform-Methanol (2:1 v/v)	Fish Pond Phytoplankton	Consistently extracted more than 90% acetone or methanol	-	-	[10]

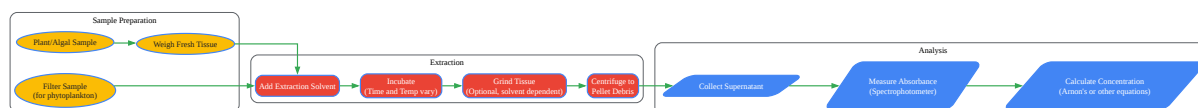
Note: Direct comparison of absolute values across different studies may be misleading due to variations in plant material, extraction protocols, and analytical methods. The table aims to highlight the relative performance of solvents within individual studies.

Experimental Protocols

Accurate and reproducible results hinge on a well-defined experimental protocol. Below are detailed methodologies for chlorophyll extraction using the compared solvents.

General Workflow for Chlorophyll Extraction

The fundamental steps for chlorophyll extraction are consistent across different solvents, with variations in incubation times, temperatures, and the need for tissue grinding.



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Caption: General workflow for chlorophyll extraction.

Acetone Extraction Protocol

- Sample Preparation: Weigh a known amount of fresh plant tissue (e.g., 100 mg). For phytoplankton, filter a known volume of water through a membrane filter.[11]
- Extraction:
 - For solid samples, place the tissue in a mortar and grind with a small amount of 80% or 90% aqueous acetone.[3][12]
 - For filtered samples, place the filter in a tube with 90% acetone.[13]
 - Transfer the homogenate or the filter and acetone to a centrifuge tube. Bring the volume to a known final volume with the acetone solution.
- Incubation: Store the samples in the dark at 4°C overnight to allow for complete extraction. [13]
- Clarification: Centrifuge the extract to pellet any debris.[12]
- Spectrophotometry: Carefully transfer the clear supernatant to a cuvette. Measure the absorbance at 663 nm, 645 nm, and 750 nm (for turbidity correction).[11][12]

- Calculation: Use appropriate equations (e.g., Trichromatic equations) to calculate the concentrations of chlorophyll a and b.

Ethanol Extraction Protocol

- Sample Preparation: Weigh a known amount of fresh plant tissue.
- Extraction:
 - Place the sample in a tube with 96% ethanol.[\[2\]](#)
 - Incubate at a specific temperature (e.g., 85°C for 10 minutes) or for a longer duration at a lower temperature (e.g., 24 hours at 40°C).[\[2\]](#) Heating can enhance extraction efficiency but may also lead to pigment degradation if not carefully controlled.
- Clarification: Centrifuge the extract to separate the supernatant from the tissue debris.
- Spectrophotometry: Measure the absorbance of the supernatant at the relevant wavelengths (typically around 665 nm and 648 nm).
- Calculation: Use ethanol-specific equations to determine chlorophyll concentrations.

DMSO (Dimethyl Sulfoxide) Extraction Protocol

- Sample Preparation: Weigh a known amount of fresh leaf tissue (e.g., 100 mg).[\[14\]](#)
- Extraction:
 - Place the tissue in a vial containing a known volume of DMSO (e.g., 7 mL).[\[14\]](#)
 - Incubate at 65°C for a defined period (e.g., 30 minutes).[\[14\]](#)[\[15\]](#) This method often does not require grinding, which is a significant advantage.[\[2\]](#)
- Volume Adjustment: Transfer the extract to a graduated tube and bring it to a final known volume with DMSO.[\[14\]](#)
- Spectrophotometry: Transfer the extract to a cuvette and measure the absorbance at 663 nm and 645 nm, using pure DMSO as a blank.[\[14\]](#)[\[15\]](#)

- Calculation: Use Arnon's equations or other relevant formulas to calculate chlorophyll a and b concentrations.[\[14\]](#)[\[15\]](#)

Methanol Extraction Protocol

- Sample Preparation: Weigh a known amount of fresh plant tissue.
- Extraction:
 - Homogenize the tissue in 100% methanol.[\[12\]](#)
 - Transfer the homogenate to a centrifuge tube and bring it to a known volume with methanol.
- Clarification: Centrifuge the extract to pellet the debris.
- Spectrophotometry: Measure the absorbance of the supernatant. The peak for chlorophyll a in methanol is around 665.2 nm.[\[12\]](#)[\[16\]](#)
- Calculation: Use methanol-specific equations to calculate chlorophyll concentrations.

Discussion and Recommendations

The choice of the "best" solvent is not universal and depends on the specific research question, the type of sample, and available laboratory equipment.

- Acetone is a classic and effective solvent, particularly 90% acetone, for a wide range of aquatic and terrestrial plants.[\[3\]](#) However, it can be less efficient for some green algae compared to other solvents.[\[7\]](#)
- Ethanol is a safer alternative to methanol and can be highly effective, especially with heating.[\[1\]](#)[\[2\]](#) It is a good choice for general-purpose chlorophyll extraction.
- DMSO offers the significant advantage of often eliminating the need for tissue grinding, which simplifies the workflow and can improve reproducibility.[\[2\]](#) It has shown superior extraction efficiency in some cases, such as with biological soil crusts.[\[5\]](#) However, it is a more aggressive solvent and requires careful handling.

- Methanol has demonstrated the highest extraction efficiency for several algal species.[6][7][8] It is a good option when working with algae, but like DMSO, it is more hazardous than acetone or ethanol.
- Chloroform-Methanol mixtures can provide excellent extraction but involve the use of chloroform, which is a significant health and safety concern.[10]

In conclusion, for general applications with terrestrial plants, 90% acetone and 96% ethanol are reliable choices. For samples that are difficult to grind or for potentially higher yields, DMSO is a strong contender, provided appropriate safety measures are in place. When working with algae, methanol often proves to be the most efficient solvent. Researchers should always validate their chosen method for their specific sample type to ensure accurate and reproducible results.

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- To cite this document: BenchChem. [The Great Chlorophyll Showdown: A Comparative Guide to Extraction Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240455#comparing-the-accuracy-of-different-chlorophyll-extraction-solvents]

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